Bis(2,2,2-trichloroethyl) phosphorochloridate

Antibiotic phosphorylation Process chemistry Crystalline intermediate isolation

Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6) is a bifunctional phosphorylating agent belonging to the phosphorochloridate class, bearing two 2,2,2-trichloroethyl (TCE) ester groups and one reactive P–Cl bond. It is a crystalline solid at ambient temperature (mp 45–47 °C) with molecular formula C₄H₄Cl₇O₃P and MW 379.22 g/mol.

Molecular Formula C4H4Cl7O3P
Molecular Weight 379.2 g/mol
CAS No. 17672-53-6
Cat. No. B107963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,2-trichloroethyl) phosphorochloridate
CAS17672-53-6
Molecular FormulaC4H4Cl7O3P
Molecular Weight379.2 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl
InChIInChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2
InChIKeyZHHCWQGVXYGWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6) – Procurement-Relevant Profile and Comparator Landscape


Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6) is a bifunctional phosphorylating agent belonging to the phosphorochloridate class, bearing two 2,2,2-trichloroethyl (TCE) ester groups and one reactive P–Cl bond . It is a crystalline solid at ambient temperature (mp 45–47 °C) with molecular formula C₄H₄Cl₇O₃P and MW 379.22 g/mol [1]. Its defining functional advantage is that the TCE phosphate protecting group is cleaved under mild, neutral, reductive conditions (Zn/acetic acid or Zn/acetylacetone/pyridine) that are fully orthogonal to base-labile (cyanoethyl), hydrogenolysis-labile (benzyl), and acid-labile protecting groups [2]. This compound competes directly with diphenyl phosphorochloridate, dibenzyl phosphorochloridate, bis(2,2,2-trifluoroethyl) phosphorochloridate, and phosphoryl chloride (POCl₃) in phosphorylation workflows where protecting-group orthogonality, intermediate crystallinity, and clean product profiles influence reagent selection.

Why Bis(2,2,2-trichloroethyl) phosphorochloridate Cannot Be Substituted with Generic Phosphorylating Agents – Key Differentiation Rationale


Phosphorylating agents within the phosphorochloridate class differ fundamentally in the deprotection chemistry required to liberate the free phosphate product, and this dictates their compatibility with downstream protecting-group schemes. A user selecting diphenyl phosphorochloridate commits to catalytic hydrogenolysis for deprotection; selecting a dibenzyl analog likewise necessitates hydrogenolysis or Lewis-acidic cleavage (TMSCl/NaI); selecting a 2-cyanoethyl reagent imposes basic deprotection conditions [1]. In contrast, the TCE group of bis(2,2,2-trichloroethyl) phosphorochloridate is removed under neutral, reductive conditions (Zn dust in acetic acid or Zn/acetylacetone/pyridine) that leave base-labile, hydrogenolysis-sensitive, and acid-sensitive functionalities intact [2]. Furthermore, the reagent's solid physical form (mp 45–47 °C) enables crystalline intermediate isolation—a purification advantage not available with liquid phosphorylating agents such as diphenyl phosphorochloridate . Direct quantitative evidence across multiple independent studies shows that generic substitution would compromise either yield, product purity, or synthetic route orthogonality.

Bis(2,2,2-trichloroethyl) phosphorochloridate – Quantified Comparative Evidence for Procurement Decisions


Phosphorylation Yield in Clindamycin Phosphate Synthesis: 90% Unoptimized Yield vs. POCl₃

In the synthesis of the antibiotic clindamycin phosphate (US Patent 5,182,374), the use of bis(2,2,2-trichloroethyl) phosphorochloridate as the phosphorylating agent afforded a 90% isolated yield of the crystalline phosphate triester intermediate without any reaction optimization [1]. This contrasts sharply with phosphoryl chloride (POCl₃), the conventional phosphorylating agent for clindamycin, which is described as corrosive, moisture-sensitive, and producing more by-products and lower yields [1]. The crystalline nature of the TCE-protected intermediate permitted direct purification by recrystallization from the reaction mixture, eliminating chromatographic steps and contributing to high final purity [1]. The patent explicitly states that substitution of bis(2,2,2-trichloroethyl) phosphorochloridate for POCl₃ 'avoids many of the disadvantages associated with the use of phosphoryl chloride' and 'provides for a clean reaction with less by-products' [1].

Antibiotic phosphorylation Process chemistry Crystalline intermediate isolation

Anticancer Activity of Bis-Trichloroethyl Phosphate Esters vs. Diphenyl and Diethyl Phosphate Esters in Norcantharidin Analogues

In a systematic structure–activity relationship study of norcantharidin analogues (Robertson et al., Bioorg. Med. Chem. 2011), a library of terminal alcohol-bearing norcantharimide analogues was phosphorylated with chlorodiethyl phosphate, chlorodiphenyl phosphate, or chloro-bis-trichloroethyl phosphate to afford matched sets of phosphate esters [1]. Screening against a panel of nine human carcinoma cell lines (HT29, SW480, MCF-7, A2780, H460, A431, DU145, BE2-C, SJ-G2) revealed that the most potent analogues possessed either a diphenyl or a bis-trichloroethyl phosphate moiety—both significantly outperforming the diethyl phosphate series [1]. The bis-trichloroethyl-bearing compound 10b (4-Aza-4-(3-{bis(2,2,2-trichloroethyl)phosphate}propyl)-10-oxatricyclo[5.2.1.0]decane-3,5-dione) emerged as the single most potent analogue with an average GI₅₀ of 11 μM, representing a fivefold improvement in anti-proliferative activity relative to the lead compound norcantharidin [1]. Critically, the bis-trichloroethyl moiety matched diphenyl phosphate in potency while offering orthogonal, non-hydrogenolytic deprotection chemistry.

Anticancer drug discovery Phosphate prodrug SAR Norcantharidin analogues

Product Purity in Nucleoside Phosphorylation: Bis-Trichloroethyl vs. Bis-Trifluoroethyl Phosphorochloridate

In the synthesis of 5′-phosphate triester derivatives of the anti-HIV nucleosides AZT and ddCyd, parallel reactions using bis(2,2,2-trichloroethyl) phosphorochloridate and bis(2,2,2-trifluoroethyl) phosphorochloridate were conducted and the product profiles compared [1]. The trichloroethyl reagent yielded the desired 5′-bis(2,2,2-trichloroethyl) phosphates of AZT and ddCyd as characterized products without reported side reactions at the nucleoside base [1]. In contrast, the analogous reactions with bis(2,2,2-trifluoroethyl) phosphorochloridate produced, in both ddCyd reactions, by-products that were isolated and structurally characterized as O5′,N4-diphosphorylated materials—indicating unwanted phosphorylation at the exocyclic amine of the cytosine base [1]. This demonstrates superior chemoselectivity of the trichloroethyl reagent for the primary 5′-hydroxyl over the nucleobase amine under identical reaction manifolds.

Nucleoside phosphorylation Antiviral prodrugs AZT/ddCyd derivatives

Deprotection Efficiency: Quantitative Removal of Trichloroethyl Phosphate Groups Under Mild Reductive Conditions

A dedicated study on the removal of 2,2,2-trichloroethyl phosphate protecting groups (Adamiak et al., Nucleic Acids Research, 1977) demonstrated that treatment with zinc/acetylacetone/pyridine transforms internucleotide and terminal 2,2,2-trichloroethyl phosphotriesters to the corresponding diesters quantitatively [1]. Furthermore, the less reactive 2,2,2-trichloroethyl phosphodiesters were converted to monoesters with approximately 90% yield under the same conditions [1]. In contrast, the 2-cyanoethyl protecting group—the most widely used phosphate protection in oligonucleotide synthesis—requires basic deprotection conditions (anhydrous triethylamine/pyridine) that can simultaneously cleave 2′-O-acetyl protecting groups and are incompatible with base-sensitive functionalities [2]. The benzyl phosphate protecting group, another common alternative, requires catalytic hydrogenolysis (H₂, Pd/C) or treatment with TMSCl/NaI—conditions that are incompatible with substrates bearing alkenes, alkynes, or reducible functional groups [3]. The TCE group thus uniquely enables a fully orthogonal deprotection strategy in complex polyfunctional molecules.

Oligonucleotide synthesis Phosphate protecting group removal Phosphotriester methodology

Physical Property Advantage: Crystalline Solid vs. Liquid Phosphorylating Agents for Intermediate Purification

Bis(2,2,2-trichloroethyl) phosphorochloridate is a crystalline solid with a melting point of 45–47 °C , whereas diphenyl phosphorochloridate—its most direct potency-matched comparator in the norcantharidin SAR study—is a colorless to light yellow liquid at ambient temperature (density 1.296 g/mL, bp 314–316 °C/272 mmHg) . The solid physical state of the TCE reagent directly enables the crystallization of phosphate triester intermediates from crude reaction mixtures, as explicitly demonstrated in the clindamycin phosphate patent where the bis-TCE phosphate triester intermediate was isolated by direct crystallization, avoiding chromatographic purification [1]. This crystallization-based purification is not routinely achievable with liquid phosphorylating agents such as diphenyl phosphorochloridate, where product isolation typically requires aqueous workup and chromatography. Additionally, the solid reagent form facilitates accurate weighing and handling in a laboratory setting compared to moisture-sensitive liquids.

Process chemistry Intermediate crystallization Phosphorylation reagent handling

Orthogonal Protection in Complex Polyphosphate Synthesis: Trichloroethyl vs. Cyanoethyl and Benzyl Groups

In the synthesis of myo-inositol 1,4,5-trisphosphate (IP₃) and its phosphorothioate analogues (Cooke et al., Carbohydrate Research, 1992), differential protection of phosphate groups was achieved using a combination of 2,2,2-trichloroethyl and 2-cyanoethyl protecting groups [1]. The intermediate 1,4-bis[di-(2,2,2-trichloroethyl) phosphate] 5-[di-(2-cyanoethyl) phosphate] was synthesized, and the two protecting group types were removed sequentially under fully orthogonal conditions: the 2-cyanoethyl group was cleaved by sodium in liquid ammonia, while the trichloroethyl groups were removed by zinc reduction [1]. This strategy is impossible with a single class of protecting group—all-benzyl or all-cyanoethyl approaches would not permit selective, sequential deprotection at different phosphate positions. The trichloroethyl/cyanoethyl orthogonal pair was also exploited by Noble, Cooke & Potter for crystalline isolation of the 1,4-bis[di-(2,2,2-trichloroethyl) phosphate] intermediate by direct crystallization [2].

myo-Inositol polyphosphate synthesis Orthogonal protecting group strategy Sequential deprotection

Optimal Procurement Scenarios for Bis(2,2,2-trichloroethyl) phosphorochloridate Based on Differentiated Evidence


Pharmaceutical Intermediate Manufacturing Requiring High-Yield Phosphorylation with Crystallizable Intermediates

In process-scale manufacturing of phosphorylated pharmaceutical intermediates such as clindamycin phosphate, bis(2,2,2-trichloroethyl) phosphorochloridate delivers a demonstrated 90% unoptimized yield with direct crystallization of the phosphate triester intermediate from the reaction mixture, eliminating aqueous workup and chromatography [1]. This yield and purification advantage, documented in US Patent 5,182,374, contrasts with POCl₃-based routes that produce more by-products and require more complex purification [1]. Procurement of this reagent is indicated when the process requires: (a) high isolated yield without extensive optimization, (b) crystalline intermediate isolation for purity control, and (c) avoidance of corrosive, moisture-sensitive phosphorylating agents. The solid physical form (mp 45–47 °C) further simplifies reagent handling in a manufacturing environment .

Anticancer Phosphate Prodrug Synthesis Requiring Potency Parity with Diphenyl Esters but Non-Hydrogenolytic Deprotection

For research groups synthesizing phosphate ester prodrugs of anticancer agents in the norcantharidin or related chemotypes, the bis-trichloroethyl phosphate moiety delivers antiproliferative potency equivalent to the diphenyl phosphate series (average GI₅₀ = 11 μM for lead compound 10b, fivefold more potent than norcantharidin across nine human carcinoma cell lines) [1] while providing reductive (Zn/HOAc) rather than hydrogenolytic deprotection. This is critical when the pharmacophore contains alkenes, alkynes, nitro groups, or benzyl ethers that would be compromised under catalytic hydrogenation conditions required for diphenyl phosphate deprotection . The matched potency with orthogonal deprotection chemistry makes bis(2,2,2-trichloroethyl) phosphorochloridate the reagent of choice when the target molecule contains reduction-sensitive functionality.

Nucleoside and Oligonucleotide Phosphorylation Requiring Chemoselective 5′-O-Phosphorylation Without Nucleobase Modification

In the synthesis of 5′-phosphorylated nucleoside analogues (e.g., AZT, ddCyd, or 2′,5′-oligoadenylate derivatives), bis(2,2,2-trichloroethyl) phosphorochloridate provides superior chemoselectivity for the primary 5′-hydroxyl group without generating N-phosphorylated by-products at the nucleobase [1]. Direct comparative data show that the analogous bis(2,2,2-trifluoroethyl) reagent produces O5′,N4-diphosphorylated by-products in ddCyd reactions that require additional separation [1]. The trichloroethyl protecting group is subsequently removed quantitatively from phosphotriesters using Zn/acetylacetone/pyridine, and from phosphodiesters with ~90% yield to the free monoester . This combination of chemoselective phosphorylation and high-yield deprotection makes the reagent the preferred choice for nucleoside phosphate and oligonucleotide 5′-phosphorylation applications.

Orthogonal Polyphosphate Synthesis in Natural Product and Signal Transduction Chemistry

For the synthesis of positionally defined polyphosphate natural products such as myo-inositol 1,4,5-trisphosphate (IP₃) and its analogues, bis(2,2,2-trichloroethyl) phosphorochloridate is an essential reagent because its trichloroethyl protecting group is the only phosphate protection that is removed under neutral, reductive conditions—fully orthogonal to the base-labile 2-cyanoethyl group and the hydrogenolysis-labile benzyl group [1]. This orthogonality has been exploited to construct mixed triesters such as 1,4-bis[di-(2,2,2-trichloroethyl) phosphate] 5-[di-(2-cyanoethyl) phosphate], where the two protecting group classes are removed sequentially under different conditions to liberate specific phosphate positions [1]. The crystalline nature of the bis-trichloroethyl phosphate intermediates further enables purification of regioisomeric mixtures by fractional crystallization . For any laboratory engaged in inositol phosphate, nucleotide polyphosphate, or phosphorylated peptide synthesis, this reagent is irreplaceable for its unique orthogonal deprotection chemistry.

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